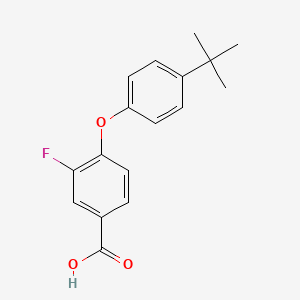

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid

Description

Propriétés

IUPAC Name |

4-(4-tert-butylphenoxy)-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO3/c1-17(2,3)12-5-7-13(8-6-12)21-15-9-4-11(16(19)20)10-14(15)18/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXQUDMXXBCKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid features a fluorobenzoic acid moiety substituted with a tert-butylphenoxy group. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid exhibit notable anticancer properties. For example, derivatives of fluorobenzoic acids have been evaluated for their ability to inhibit tumor growth in various cancer models. A related study demonstrated that certain benzoic acid derivatives could induce apoptosis in cancer cells and inhibit DNA biosynthesis, leading to reduced proliferation rates .

Table 1: Summary of Anticancer Studies on Related Compounds

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterases, which are enzymes that break down neurotransmitters. Compounds derived from 4-fluorobenzoic acid have shown promise as cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that these compounds could effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their potential as therapeutic agents .

Table 2: Cholinesterase Inhibition Potency

| Compound | IC50 (µM) AChE | IC50 (µM) BChE |

|---|---|---|

| 4d derivative | 10.4 | 7.7 |

| Tacrine | 9.0 | 8.0 |

The biological activity of 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid can be attributed to several mechanisms:

- Apoptosis Induction : The compound influences apoptotic pathways by modulating proteins such as Bcl-2 and Bax, promoting cell death in cancer cells.

- Enzyme Inhibition : As a cholinesterase inhibitor, it enhances acetylcholine levels in synaptic clefts, which may improve cognitive functions.

- Molecular Interactions : The presence of fluorine in the structure enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets .

Case Studies

A notable case study involved the evaluation of a series of benzoic acid derivatives for their anticancer effects on human breast cancer cell lines. The study found that compounds with a fluorine substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that the fluorine atom plays a critical role in biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid exhibit potent anticancer activities. A study demonstrated that similar compounds could act as dual-action antitumor prodrugs, enhancing the efficacy of established chemotherapeutics like floxuridine (FUDR) by improving their antiproliferative effects in vitro and in vivo. The synthesized prodrug showed a significant increase in activity compared to FUDR alone, indicating potential for further development in cancer therapies .

Mechanism of Action

The mechanism underlying the anticancer effects involves the modulation of apoptotic pathways, where the expression of pro-apoptotic proteins such as Bax was upregulated while anti-apoptotic proteins like Bcl-2 were downregulated. This suggests that 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid and its derivatives may induce apoptosis in cancer cells, making them promising candidates for further pharmacological studies .

Polymer Science

Additive in Polymer Formulations

This compound is utilized as an additive in polymer formulations, particularly in the production of photopolymerizable resins. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in the development of high-performance materials for electronic applications .

Case Study: Photopolymer Resins

In a study involving photopolymer resins, 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid was shown to improve the cross-linking density and reduce the brittleness of cured films. This enhancement is crucial for applications requiring durability and flexibility, such as coatings and adhesives used in electronic devices .

Agricultural Applications

Pesticide Development

There is ongoing research into the use of compounds like 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid as potential active ingredients or additives in pesticide formulations. Its chemical structure suggests that it may possess herbicidal or fungicidal properties, which could be explored for agricultural applications .

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical acid-derived reactions, enabling derivatization for various applications.

Esterification

-

Reagents/Conditions: Thionyl chloride (SOCl₂) followed by alcoholysis with methanol or ethanol .

-

Product: Methyl or ethyl ester derivatives (e.g., methyl 4-(4-tert-butylphenoxy)-3-fluorobenzoate).

-

Example:

Reaction with methanol in the presence of SOCl₂ yields the methyl ester with >90% conversion under reflux conditions .

Amidation

-

Reagents/Conditions: Carbodiimide coupling agents (e.g., DCC) with amines .

-

Product: Amide derivatives (e.g., 4-(4-tert-butylphenoxy)-3-fluorobenzamide).

-

Mechanism: Activation of the carboxylic acid to an intermediate acyl chloride or active ester, followed by nucleophilic attack by the amine.

Fluorine Substitution Reactions

The meta-fluorine atom participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Hydroxylation

-

Reagents/Conditions: Aqueous NaOH (10% w/v) at 120°C for 6 hours .

-

Product: 3-Hydroxy-4-(4-tert-butylphenoxy)benzoic acid.

Amination

-

Product: 3-Amino-4-(4-tert-butylphenoxy)benzoic acid.

-

Limitation: Steric hindrance from the tert-butyl group reduces reaction efficiency (yield: ~45%) .

Photocatalytic Rearrangement

The compound participates in radical-mediated Smiles rearrangements under cerium photocatalysis.

Reaction Setup

-

Conditions: Visible light (450 nm LED), acetonitrile solvent, room temperature .

-

Product: Rearranged ortho-hydroxybenzoate derivatives (e.g., 4-tert-butyl phenyl 2-hydroxybenzoate).

Mechanism

-

Photoexcitation of CeCl₃ generates a cerium(IV) species.

-

Single-electron transfer (SET) forms a radical anion intermediate.

-

Radical Smiles rearrangement occurs via aryl migration, followed by rearomatization .

Performance Data

| Entry | Substrate | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid | 68 |

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenoxy ring undergoes electrophilic substitution, though steric hindrance limits reactivity.

Nitration

-

Product: 3-Fluoro-4-(4-tert-butyl-3-nitrophenoxy)benzoic acid.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Thermal Decarboxylation

-

Product: 3-Fluoro-4-(4-tert-butylphenoxy)benzene.

Comparative Reactivity

The tert-butylphenoxy group significantly alters reactivity compared to simpler fluorobenzoic acids:

Comparaison Avec Des Composés Similaires

4-(4-Fluorophenoxy)benzoic Acid

4-(Biphenyl-4-yloxy)-3-fluorobenzoic Acid (Compound V)

- Structure: Contains a biphenyl group instead of tert-butylphenoxy.

- Biological Activity : Potent 5-α-reductase inhibitor (IC₅₀ < 1 μM), highlighting the importance of aromatic bulk for enzyme binding .

- Synthesis : Prepared via nucleophilic aromatic substitution, similar to tert-butyl analogs but requiring biphenyl precursors .

4-(4-Anisyl)-3-fluorobenzoic Acid (3c)

- Structure : Features a methoxy-substituted phenyl group (anisyl) at position 4.

- Synthesis : Produced via aluminum-rhodium-catalyzed carboxylation of 2,4-difluoro-4'-methoxybiphenyl under CO₂, yielding 67% purity .

- Applications : Investigated for anti-cancer properties due to its electron-donating methoxy group .

Di-Acid Metabolite [(2R)-4-(4-(1-Carboxyethoxy)phenoxy)-3-fluorobenzoic Acid]

- Structure : Contains a carboxyethoxy side chain, increasing hydrophilicity.

- Role : Major metabolite of the herbicide cyhalofop-butyl, with environmental monitoring significance .

Physicochemical Properties

Méthodes De Préparation

Electrophilic Fluorination Approach

- According to a study on fluorophenol synthesis, mild oxidative fluorination methods using reagents such as [bis(trifluoroacetoxy)iodo]benzene combined with triethylamine tris(hydrofluoride) can selectively introduce fluorine atoms into aromatic rings under mild conditions without harsh reagents or extreme temperatures.

- This method can be adapted for the fluorination of benzoic acid derivatives, ensuring the fluorine is introduced at the meta position relative to the carboxylic acid.

Nucleophilic Aromatic Substitution

- Fluorobenzene derivatives can be converted to fluorobenzoic acid analogs via Friedel-Crafts acylation reactions using aluminum chloride as a catalyst.

- A patent describes a method for preparing 4-(4-fluorobenzoyl) butyric acid by reacting fluorobenzene with pyroglutaric acid under aluminum chloride catalysis in an organic solvent under inert atmosphere and controlled temperature (10–30 °C). After workup, the product is isolated and purified.

- Although this patent focuses on a related fluorobenzoyl acid, the methodology can be adapted for 3-fluorobenzoic acid synthesis by adjusting substrates and reaction conditions.

Etherification with 4-Tert-butylphenol

The key step to form 4-(4-tert-butylphenoxy)-3-fluorobenzoic acid involves coupling the fluorinated benzoic acid with 4-tert-butylphenol to form the ether linkage.

General Etherification Methods

- Typical etherification involves nucleophilic aromatic substitution where the phenol acts as a nucleophile attacking a suitable activated derivative of the fluorobenzoic acid (e.g., halogenated or activated ester intermediates).

- The reaction can be catalyzed by bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) under reflux conditions.

Specific Conditions for 4-(4-Tert-butylphenoxy)-3-fluorobenzoic Acid

- Although direct literature on this exact etherification is limited in the provided sources, analogous methods for 4-alkoxy-2-hydroxybenzophenone derivatives suggest that reactions with chlorosulfonic acid and carboxylate solvents at controlled temperatures (-20 to 100 °C) can be employed to functionalize aromatic hydroxyl groups and form ether linkages.

- The reaction conditions are optimized to avoid decomposition or side reactions, with temperature control between 0 to 40 °C and atmospheric pressure preferred for better selectivity and yield.

Summary of Preparation Method Parameters

Research Findings and Optimization Notes

- The particle size and water content of aluminum chloride critically affect the Friedel-Crafts acylation efficiency, with finely ground and dried aluminum chloride improving yields significantly.

- The choice of solvent in the fluorination step impacts reaction efficiency and cost; replacing expensive solvents with cheaper organic solvents without compromising yield is feasible.

- Oxidative fluorination methods provide a safer and milder alternative to traditional fluorination but may require multiple steps and careful handling of reagents.

- Etherification reactions benefit from temperature control to avoid side reactions such as hydrolysis or over-sulfonation when using chlorosulfonic acid.

Q & A

Q. What are the primary synthetic routes for 4-(4-Tert-butylphenoxy)-3-fluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example:

- Route 1 : Reacting 3-fluoro-4-hydroxybenzoic acid with 4-tert-butylphenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Yield typically ranges from 50–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

- Route 2 : Coupling a boronic acid derivative with a halogenated precursor using Pd catalysts. This method offers higher regioselectivity but requires stringent anhydrous conditions.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of tert-butyl (δ ~1.3 ppm for 9H singlet) and fluorophenyl groups (δ ~160 ppm for ¹³C-F coupling).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F vibration (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 329.1).

- X-ray Crystallography : Resolve stereochemical details if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize purity during synthesis, particularly for biological assays?

- Methodological Answer :

- Recrystallization : Use solvent systems like ethanol/water or dichloromethane/hexane to remove hydrophobic byproducts.

- HPLC Purification : Employ a C18 column with a methanol/water gradient (0.1% formic acid) to isolate the target compound.

- Quality Control : Validate purity (>95%) via reverse-phase HPLC and differential scanning calorimetry (DSC) to check for polymorphic impurities .

Q. What experimental strategies are recommended for studying its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) under varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a protein solution.

- Cellular Assays : Use fluorescence-based uptake studies in HEK293 cells to evaluate membrane permeability .

Q. How should researchers address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardized Conditions : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using UV-Vis spectroscopy (λmax ~260 nm).

- Dynamic Light Scattering (DLS) : Check for aggregation at high concentrations (>1 mM).

- Controlled Experiments : Compare results under nitrogen vs. ambient atmosphere to rule out oxidative degradation .

Q. How can computational methods predict its reactivity in novel chemical reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DMF) to assess stability.

- QSAR Models : Train models on structurally similar benzoic acid derivatives to forecast bioactivity or metabolic pathways .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position to enhance metabolic stability.

- Prodrug Synthesis : Esterify the carboxylic acid group (e.g., methyl ester) to improve oral bioavailability.

- In Silico Screening : Use docking simulations (AutoDock Vina) to prioritize derivatives with high target affinity and low cytotoxicity .

Data Contradiction & Validation

Q. How can conflicting reports on biological activity be resolved?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs).

- Orthogonal Assays : Validate results with both MTT and ATP-based viability assays.

- Control Experiments : Test for batch-to-batch variability in compound synthesis and exclude endotoxin contamination in cell culture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.